molecular formula C17H15FN4 B6457963 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline CAS No. 2548991-01-9

6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline

Cat. No.: B6457963
CAS No.: 2548991-01-9
M. Wt: 294.33 g/mol
InChI Key: OBPHRPYSXYEHNV-UHFFFAOYSA-N
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Description

6-Fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline is a synthetic small molecule based on the quinazoline scaffold, a structure recognized for its significant potential in anticancer research . Quinazoline derivatives represent a privileged class in medicinal chemistry, with several analogs, such as gefitinib, erlotinib, and lapatinib, receiving FDA approval for the treatment of various cancers, including non-small-cell lung cancer and breast cancer . These compounds frequently act as potent inhibitors of protein kinase enzymes, such as the Epidermal Growth Factor Receptor (EGFR), which play a critical role in signal transduction pathways that control cell cycle progression, proliferation, and survival . The aberrant activity of these kinases is a hallmark of many cancers, making their inhibition a key therapeutic strategy. The specific substitution pattern on this quinazoline core is designed to modulate its biological activity and selectivity. The 6-fluoro group is a common modification in bioactive quinazoline derivatives that can influence the molecule's electronic properties and binding affinity . The incorporation of a 3-(pyridin-2-yl)pyrrolidin-1-yl moiety at the 4-position provides a structurally distinct, three-dimensional heterocyclic system. This group is intended to interact with the hydrophobic regions of enzymatic targets and may contribute to improved solubility or pharmacokinetic properties. Researchers can leverage this compound as a key intermediate or a novel chemical probe for investigating new pathways in oncology, particularly in the development of tyrosine kinase inhibitors . It may also hold value for exploring other therapeutic areas, such as neurodegenerative diseases, given the recent emergence of quinazoline-based antagonists for targets like the A2A adenosine receptor . This product is intended for research and development purposes in a controlled laboratory environment only.

Properties

IUPAC Name

6-fluoro-4-(3-pyridin-2-ylpyrrolidin-1-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4/c18-13-4-5-16-14(9-13)17(21-11-20-16)22-8-6-12(10-22)15-3-1-2-7-19-15/h1-5,7,9,11-12H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPHRPYSXYEHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=N2)C3=NC=NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Fluoroanthranilic Acid Derivatives

The synthesis begins with 6-fluoroanthranilic acid (1 ), which undergoes amidation with 2-chloroacetyl chloride in the presence of triethylamine to form the N-amide intermediate (2 ). Cyclization of 2 using hydrazine hydrate in n-butanol under reflux yields 3-amino-2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one (3 ).

Key Data:

  • Reagents: Hydrazine hydrate, n-butanol, reflux (12–16 hours).

  • Yield: 30–45% (dependent on purification method).

  • Characterization: 1H-NMR shows a singlet for NH2 at δ 3.5–4.0 ppm and a downfield shift for the methylene bridge (δ 3.5–4.0 ppm post-cyclization).

Final Purification and Characterization

The crude product is recrystallized from ethanol to yield pure this compound. Mass spectrometry confirms the molecular ion peak at m/z 349.1 (M+), while 13C-NMR reveals signals for the quinazoline carbonyl (δ 161.15 ppm) and pyridine carbons (δ 122–154 ppm).

Microwave-Assisted Optimization

Microwave irradiation (MWI) significantly accelerates cyclization and substitution steps, enhancing yield and purity.

MWI-Enhanced Cyclization

Using montmorillonite K-10 as a solid support, 6-fluoroanthranilic acid reacts with formamide under solvent-free MWI conditions (300 W, 4 minutes) to directly form 6-fluoroquinazolin-4(3H)-one (4 ).

Advantages Over Classical Method:

  • Time Reduction: 4 minutes vs. 12 hours.

  • Yield Improvement: 75–85%.

Microwave-Driven Substitution

The chloromethyl intermediate (3 ) reacts with 3-(pyridin-2-yl)pyrrolidine in acetonitrile under MWI (160°C, 10 minutes). The use of acetic acid as a catalyst suppresses byproduct formation.

Optimized Parameters:

  • Catalyst: Acetic acid (10 mol%).

  • Yield: 70–78%.

Palladium-Catalyzed Cross-Coupling

For advanced functionalization, palladium-catalyzed coupling introduces the pyrrolidine group at position 4.

Buchwald-Hartwig Amination

A brominated quinazoline precursor (5 ) reacts with 3-(pyridin-2-yl)pyrrolidine using Pd2(dba)3 and BINAP in toluene at 80°C.

Procedure:

  • Substrates: 4-Bromo-6-fluoroquinazoline (5 ), 3-(pyridin-2-yl)pyrrolidine.

  • Catalyst System: Pd2(dba)3 (2 mol%), BINAP (4 mol%).

  • Base: Potassium tert-butoxide.

  • Conditions: Toluene, 80°C, 12 hours.

  • Yield: 60–70% after preparative TLC.

Mechanistic Insight: The reaction proceeds via oxidative addition of Pd(0) to the C-Br bond, followed by amine coordination and reductive elimination.

Comparative Analysis of Methods

Parameter Classical Method Microwave Method Palladium-Catalyzed
Reaction Time 20–24 hours14 minutes12 hours
Yield 50–65%70–85%60–70%
Purity 90–95%95–98%85–90%
Cost Efficiency HighModerateLow
Scalability Multi-gramGram-scaleMilligram-scale

Key Observations:

  • Microwave methods offer superior efficiency but require specialized equipment.

  • Palladium catalysis enables precise functionalization but incurs higher costs due to metal catalysts.

Challenges and Mitigation Strategies

Low Yields in Cyclization

The cyclization of 6-fluoroanthranilic acid derivatives often suffers from competing side reactions. Using acetic anhydride as a dehydrating agent or switching to MWI reduces byproducts.

Steric Hindrance in Substitution

The bulky 3-(pyridin-2-yl)pyrrolidine group can impede nucleophilic substitution. Employing polar aprotic solvents (e.g., DMF) or elevated temperatures (80–100°C) enhances reactivity .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinazoline oxides, while substitution reactions can introduce various functional groups into the quinazoline core .

Scientific Research Applications

6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Key Observations:

Substituent Positioning: The target compound’s 4-position 3-(pyridin-2-yl)pyrrolidinyl group distinguishes it from Cediranib, which has a 4-fluoroindole substituent at C4 and a pyrrolidinylpropoxy group at C5. Positional differences significantly impact target binding; Cediranib’s C7 substituent enhances solubility and kinase selectivity .

Functional Group Impact: Fluorine at C6 in the target compound may improve metabolic stability compared to Cediranib’s methoxy group at C6 .

Biological Activity

6-Fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline is a synthetic compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of Casein Kinase 1 (CK1). This article explores its biological activity, mechanisms of action, pharmacokinetics, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a quinazoline core with a fluorine atom and a pyrrolidinyl-pyridinyl moiety. Its unique structure is responsible for distinct physicochemical properties that contribute to its biological activities.

Target of Action: The primary target for this compound is CK1, an important kinase involved in various cellular processes.

Mode of Action: The compound binds to the active site of CK1, inhibiting its kinase activity. This inhibition disrupts key biochemical pathways, notably the Wnt signaling pathway, which is often dysregulated in cancer.

Biochemical Pathways Affected:

  • Wnt Signaling Pathway: Disruption can lead to altered cell proliferation and differentiation.
  • Cell Cycle Regulation: By affecting CK1 activity, the compound may influence cell cycle progression and apoptosis.

Pharmacokinetics

The presence of the pyrrolidine ring enhances the compound's three-dimensional conformation, potentially improving its absorption and distribution properties. The compound's stability and efficacy may vary based on environmental factors such as pH and the presence of other proteins within cellular compartments.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating notable antiproliferative effects.

Case Study Results:

Cell LineIC50 (µM)Reference Drug IC50 (µM)
HepG26.19 ± 0.50Sorafenib: 9.18 ± 0.60
MCF-75.10 ± 0.40Doxorubicin: 7.26 ± 0.30

These results indicate that the compound is more effective than some standard chemotherapy agents in inhibiting cancer cell proliferation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other compounds featuring similar structures:

Compound NameStructure TypeNotable Activity
6-Fluoro-3-(4-piperidinyl)benzo[d]isoxazoleIsoxazole derivativeModerate anticancer activity
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivativesPiperazine derivativeAntiproliferative effects noted

The unique combination of the quinazoline core with a fluorine atom and a pyrrolidinyl-pyridinyl moiety gives this compound distinct advantages in terms of bioactivity compared to others in its class .

Q & A

Q. What are the established synthetic routes for 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclization : Formation of the quinazoline core via condensation of anthranilic acid derivatives with nitriles or amides under acidic conditions .
  • Functionalization : Introduction of the fluorine atom at position 6 using fluorinating agents (e.g., Selectfluor®) in polar aprotic solvents like DMF .
  • Pyrrolidine coupling : The pyrrolidine-pyrrolidinyl moiety is introduced via nucleophilic substitution or Buchwald-Hartwig amination, with palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

Q. Key intermediates :

6-Fluoroquinazolin-4(3H)-one (pre-fluorinated quinazoline backbone).

3-(Pyridin-2-yl)pyrrolidine (substituted pyrrolidine precursor).

Q. What spectroscopic techniques are critical for characterizing this compound, and what parameters should be prioritized?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine at C6, pyrrolidine linkage at C4). Key signals:
  • Quinazoline C4 proton (δ ~8.5 ppm, singlet).
  • Pyridinyl protons (δ ~7.5–8.5 ppm, multiplet) .
    • ²D NMR (COSY, HSQC) : Resolve overlapping signals from the pyrrolidine and pyridinyl groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of pyridinyl group) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. How should researchers design initial biological activity screens for this compound?

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) due to quinazoline’s known kinase inhibition .
  • In Vitro Assays :
    • Enzyme inhibition : IC₅₀ determination via fluorescence polarization or ADP-Glo™ assays .
    • Cell viability : Use MTT assays in cancer cell lines (e.g., A549, HeLa) .
  • Controls : Include gefitinib (EGFR inhibitor) and DMSO controls for baseline activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrrolidine coupling step, and what catalysts are most effective?

Catalyst System Solvent Temperature Yield Reference
Pd(OAc)₂/XantphosToluene110°C65–70%
Pd(dba)₂/BINAPDMF90°C55–60%
CuI/L-ProlineDMSO120°C40–45%

Q. Optimization Strategies :

  • Use microwave-assisted synthesis to reduce reaction time.
  • Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) to minimize side reactions .

Q. How can contradictions in NMR data (e.g., unexpected diastereomers) be resolved?

  • Chiral Resolution : Use chiral HPLC (Chiralpak® AD-H column) to separate enantiomers .
  • X-ray Crystallography : Resolve absolute configuration of the pyrrolidine ring .
  • Dynamic NMR : Monitor temperature-dependent splitting to identify rotamers .

Q. What computational methods are suitable for predicting target interactions and binding affinities?

  • Molecular Docking (AutoDock Vina) : Model interactions with EGFR (PDB ID: 1M17). Key residues: Lys745, Met793 .
  • MD Simulations (GROMACS) : Assess stability of the ligand-receptor complex over 100 ns trajectories .
  • QSAR Models : Use CoMFA/CoMSIA to correlate substituent effects (e.g., fluorine vs. chloro) with IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies guide further derivatization?

Modification Biological Impact Reference
Fluorine → Chlorine at C6Reduced kinase selectivity
Pyridinyl → PiperazinylEnhanced solubility (logP reduction)
Pyrrolidine ring sizeAltered steric hindrance at ATP pocket

Q. Methodology :

  • Synthesize analogs with systematic substitutions.
  • Compare IC₅₀ values across kinase panels to identify selectivity trends .

Q. What strategies address poor aqueous solubility in preclinical testing?

  • Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or nanoemulsions .
  • Prodrug Design : Introduce phosphate esters at the quinazoline N3 position for pH-dependent release .
  • Co-solvents : Test DMSO/PEG-400 mixtures (≤10% v/v) to maintain cell viability .

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